molecular formula C13H28O5 B3153542 2,5,8,11,14-Pentaoxaoctadecane CAS No. 76058-48-5

2,5,8,11,14-Pentaoxaoctadecane

Cat. No. B3153542
CAS RN: 76058-48-5
M. Wt: 264.36 g/mol
InChI Key: OQEQLIIVVZJHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,8,11,14-Pentaoxaoctadecane, also known as crown ether 18-crown-6, is a macrocyclic compound. It is an important chemical intermediate widely used in the synthesis of polymers, lubricants, surfactants, and other fields .


Synthesis Analysis

The synthesis of this compound is complex and requires advanced chemical synthesis techniques . A common method is through the epoxidation reaction of carbonyl compounds . The specific synthesis method involves multiple steps of chemical reactions and precise control conditions .


Molecular Structure Analysis

The molecular formula of this compound is C13H28O5 . Its molecular weight is 264.36 g/mol. The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

This compound is a colorless to light yellow liquid with a relatively low boiling point and relatively high density . It is soluble in organic solvents such as alcohols and ethers .


Physical And Chemical Properties Analysis

This compound has a boiling point of 317.8±27.0 °C . Its density is 0.961±0.06 g/cm3 .

Scientific Research Applications

Thermodynamics and Liquid-Liquid Equilibria

Studies have investigated the thermodynamic properties and liquid-liquid equilibria of mixtures containing 2,5,8,11,14-Pentaoxaoctadecane. For example, research on the thermodynamics of mixtures with ethers, including pentaoxapentadecane, focuses on liquid-liquid equilibria temperatures for systems containing this compound with selected n-alkanes. The findings indicate that the upper critical solution temperature (UCST) and dipole-dipole interactions are significantly influenced by the presence of the pentaether, suggesting its role in enhancing solution properties through stronger molecular interactions (Mozo, González, García de la Fuente, & Cobos, 2004).

Excess Molar Volumes

Further research into the excess molar volumes of binary mixtures with this compound at 25°C reveals insights into the physical interactions between this compound and various alcohols. These studies provide valuable information on how pentaoxapentadecane disrupts hydrogen bonds in alcohols and suggests a predominance of positive contributions to excess molar volumes from physical interactions, revealing the compound's influence on mixture properties (Arroyo, Carmona, de la Fuente, González, & Cobos, 2000).

Dielectric and Refractive Index Measurements

Investigations into the dielectric and refractive indices of mixtures involving this compound provide insights into its electrical and optical properties. Such studies are crucial for applications in materials science, where the interaction between different components at molecular levels influences the overall properties of the materials developed. These measurements, particularly in combination with other compounds, help in understanding the compound's capacity to modify the dielectric properties of mixtures, which is essential for designing advanced materials with specific electrical and optical characteristics (Alonso, González, de la Fuente, & Cobos, 2013).

Mechanism of Action

Target of Action

2,5,8,11,14-Pentaoxaoctadecane, also known as tetraethylene glycol butyl methyl ether , is a chemical intermediate that is widely used in the synthesis of polymers, lubricants, and surfactants . Its primary targets are the molecules and structures that it interacts with in these applications. For example, in the production of surfactants, it can interact with other molecules to reduce surface tension.

Mode of Action

The compound’s mode of action is largely dependent on its application. As a surfactant, it can lower the surface tension of liquids, allowing them to spread more easily. This is achieved through its interaction with water and oil molecules, disrupting the intermolecular attractions between them .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its role as a surfactant and lubricant. It can affect the distribution and behavior of molecules in a solution, influencing processes such as emulsification and lubrication .

Result of Action

The molecular and cellular effects of this compound’s action are related to its properties as a surfactant and lubricant. It can alter the physical properties of solutions, influence the behavior of other molecules, and facilitate certain chemical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its solubility, reactivity, and overall performance .

Safety and Hazards

For specific safety information about 2,5,8,11,14-Pentaoxaoctadecane, its Safety Data Sheet (SDS) should be referred to for accurate and detailed information . Generally, as with handling any chemical substance, appropriate safety measures should be taken when using it, such as wearing protective glasses and gloves, and ensuring operation in a well-ventilated environment .

Future Directions

2,5,8,11,14-Pentaoxaoctadecane is a significant chemical intermediate with wide applications in various fields . Its future directions could involve further exploration of its potential uses in the synthesis of polymers, lubricants, surfactants, and other areas .

properties

IUPAC Name

1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O5/c1-3-4-5-15-8-9-17-12-13-18-11-10-16-7-6-14-2/h3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEQLIIVVZJHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOCCOCCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5,8,11,14-Pentaoxaoctadecane
Reactant of Route 2
Reactant of Route 2
2,5,8,11,14-Pentaoxaoctadecane
Reactant of Route 3
Reactant of Route 3
2,5,8,11,14-Pentaoxaoctadecane
Reactant of Route 4
Reactant of Route 4
2,5,8,11,14-Pentaoxaoctadecane
Reactant of Route 5
Reactant of Route 5
2,5,8,11,14-Pentaoxaoctadecane
Reactant of Route 6
Reactant of Route 6
2,5,8,11,14-Pentaoxaoctadecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.